N-(1-(benzofuran-2-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
“N-(1-(benzofuran-2-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide” is a chemical compound that contains a benzofuran moiety, a propan-2-yl group, and a 2-oxoimidazolidine-1-carboxamide moiety. Benzofuran is a heterocyclic compound, also known as coumarone, consisting of fused benzene and furan rings . Imidazolidine is a five-membered ring compound containing two nitrogen atoms, and carboxamide is a functional group consisting of a carbonyl group attached to an amine group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzofuran and imidazolidine moieties, followed by various functional group interconversions and coupling reactions. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzofuran moiety would contribute to the compound’s aromaticity, while the imidazolidine ring would introduce a degree of polarity. The propan-2-yl group would be a nonpolar, hydrophobic moiety.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The benzofuran moiety, being aromatic, might undergo electrophilic aromatic substitution reactions. The imidazolidine ring, containing two nitrogen atoms, might participate in a variety of reactions involving the nitrogen atoms.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar and nonpolar moieties would likely make it soluble in a variety of solvents. The exact melting point, boiling point, and other physical properties would depend on the precise structure and any impurities present.
Scientific Research Applications
Synthesis and Reactivity
One area of research focuses on the synthesis and reactivity of benzofuran derivatives. For example, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and further processed it to obtain various electrophilically substituted products, demonstrating the chemical versatility of benzofuran-containing compounds (А. Aleksandrov & М. М. El’chaninov, 2017).
Antimicrobial Activity
Another significant area of research is the antimicrobial activity of benzofuran derivatives. Idrees et al. (2019) synthesized a series of benzofuran-2-yl derivatives and evaluated their in-vitro antibacterial activity, showcasing the potential of these compounds in addressing bacterial infections (M. Idrees, S. Kola, & N. Siddiqui, 2019).
PARP Inhibitors for Cancer Treatment
The development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment is another critical application. Penning et al. (2009) identified a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors with significant potency, leading to the development of compounds like ABT-888 for clinical trials in cancer therapy (T. Penning et al., 2009).
Antifungal and Antitubercular Activities
Research also extends to antifungal and antitubercular activities. Samadhiya et al. (2012) synthesized a series of thiazolidine-carboxamide derivatives and evaluated their antimicrobial and anti-inflammatory activities, revealing potential therapeutic applications (Pushkal Samadhiya, Ritu Sharma, S. D. Srivastava, & S. Srivastava, 2012).
Mechanism of Action
The mechanism of action of this compound is not clear without specific biological or pharmacological data. Compounds containing benzofuran and imidazolidine moieties have been studied for their potential biological activities, but the specific activities would depend on the exact structure and the nature of any substituents .
Safety and Hazards
Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Future Directions
The future research directions for this compound could be quite diverse, given the range of potential biological activities associated with benzofuran and imidazolidine compounds. It could be of interest in medicinal chemistry for the development of new pharmaceuticals, or in materials science for the development of new organic materials .
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10(17-15(20)18-7-6-16-14(18)19)8-12-9-11-4-2-3-5-13(11)21-12/h2-5,9-10H,6-8H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZGZORZLDMVQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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